
1-Phenylbut-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylbut-3-yn-2-one is an organic compound with the molecular formula C₁₀H₈O It is a member of the ynone family, characterized by the presence of a triple bond between carbon atoms and a carbonyl group
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of α,β-unsaturated ketones . These compounds are often involved in various biological activities, but the specific targets for 1-Phenylbut-3-yn-2-one remain to be identified.
Biochemical Pathways
Α,β-unsaturated ketones are known to be involved in various biological processes, suggesting that this compound could potentially influence multiple pathways .
Result of Action
As an α,β-unsaturated ketone, it may have potential biological activities, but specific effects at the molecular and cellular level remain to be elucidated .
Preparation Methods
1-Phenylbut-3-yn-2-one can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetylene with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product. Industrial production methods often involve similar reaction conditions but may use different catalysts or solvents to optimize yield and purity.
Chemical Reactions Analysis
1-Phenylbut-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the triple bond is attacked by nucleophiles, leading to the formation of substituted products.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles.
Scientific Research Applications
1-Phenylbut-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various organic compounds.
Comparison with Similar Compounds
1-Phenylbut-3-yn-2-one can be compared with other similar compounds such as:
4-Phenyl-3-butyn-2-one: This compound has a similar structure but differs in the position of the triple bond.
1-Phenyl-1-butyn-3-one: Another similar compound with a different arrangement of the triple bond and carbonyl group.
Capillin: An α,β-unsaturated ketone with a similar structure but different substituents.
The uniqueness of this compound lies in its specific arrangement of the triple bond and carbonyl group, which imparts distinct reactivity and properties compared to other ynones.
Properties
IUPAC Name |
1-phenylbut-3-yn-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-10(11)8-9-6-4-3-5-7-9/h1,3-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZGMAXWGIRPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
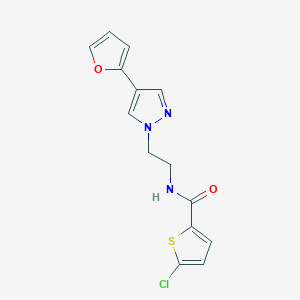
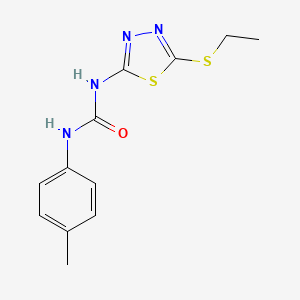
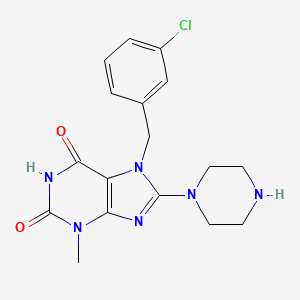
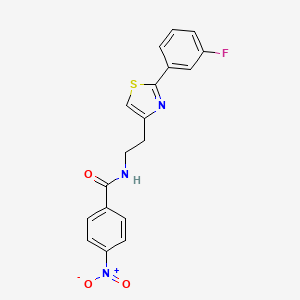

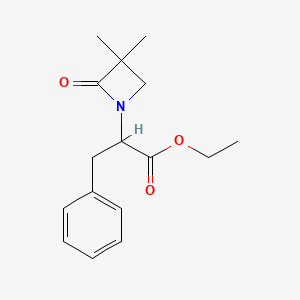
![N-(2-Methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B3004569.png)
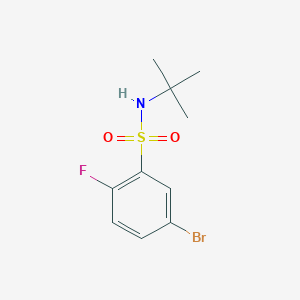

![4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B3004574.png)
![2-[2-(Bromomethyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/new.no-structure.jpg)
![N-[4-(piperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B3004576.png)
![4-methyl-5-{2-[(2-morpholinoethyl)amino]acetyl}-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B3004577.png)
![2,5-Dichloro-N-[1-(2-chloroacetyl)piperidin-4-yl]-N-prop-2-ynylbenzamide](/img/structure/B3004578.png)
